

Total Synthesis of (+)-Vincadifformine: Strategies and Protocols

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Compound of Interest

Compound Name: (+)-Vincadifformine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vincadifformine, a prominent member of the Aspidosperma family of monoterpene indole alkaloids, has attracted significant attention from the synthetic community due to its complex pentacyclic architecture and potential therapeutic applications. This document provides a detailed overview of notable total synthesis strategies for **(+)-vincadifformine**, with a focus on asymmetric approaches. It includes a comparative analysis of quantitative data from different synthetic routes, detailed experimental protocols for key chemical transformations, and graphical representations of the synthetic workflows to facilitate a deeper understanding of the logical connections between strategic steps. This resource is intended for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.

Introduction

Vincadifformine serves as a crucial biosynthetic precursor to a wide array of more complex indole alkaloids. Its intricate, densely functionalized structure, featuring a strained cage-like system, presents a formidable challenge for synthetic chemists. The development of efficient and stereocontrolled total syntheses is not only a testament to the advancement of synthetic methodology but also provides access to analogues for structure-activity relationship (SAR) studies, which are vital for drug discovery programs. This document outlines and compares

three distinct and elegant strategies for the total synthesis of **(+)-vincadifformine**, each employing unique key methodologies.

Comparative Analysis of Synthetic Strategies

The following table summarizes the quantitative data for three distinct total syntheses of **(+)-vincadifformine**, providing a clear comparison of their efficiency and stereoselectivity.

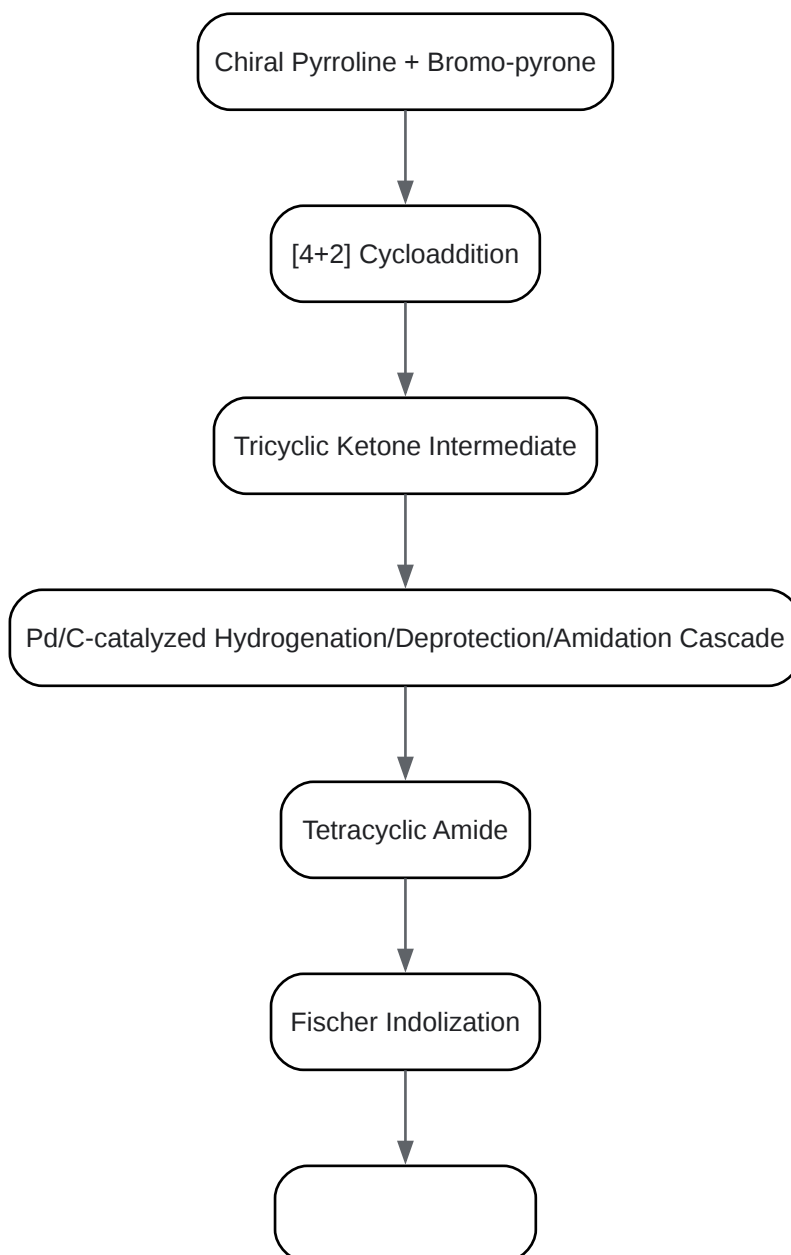
Synthetic Strategy	Principal Investigator(s)	Year	Key Reaction(s)	Longest Linear Sequence (Steps)	Overall Yield (%)	Enantiomeric Excess (ee %)
Divergent Asymmetric Synthesis	Wang and Jiang	2017	[4+2] Cycloaddition, Fischer Indolization	10	4.4	>99
Asymmetric Mannich Reaction	Zheng et al.	2019	Thiourea-Phosphonium Salt Catalyzed Mannich Reaction	12	~5-10 (estimated)	84 (for key step)
Domino Michael/Mannich/N-Alkylation	Andrade	2013	Domino Michael/Mannich/N-alkylation	11	22-27	>95 (for related enantiomer)

Synthetic Strategies and Workflows

Divergent Asymmetric Synthesis (Wang and Jiang, 2017)

This strategy employs a divergent approach from a common intermediate, enabling the synthesis of several *Aspidosperma* alkaloids, including **(+)-vincadifformine**. The key features include a stereoselective intermolecular [4+2] cycloaddition to construct the C-E ring system, a

palladium-catalyzed cascade reaction to form the D ring, and a final Fischer indolization to complete the pentacyclic core.^{[1][2][3][4][5]}

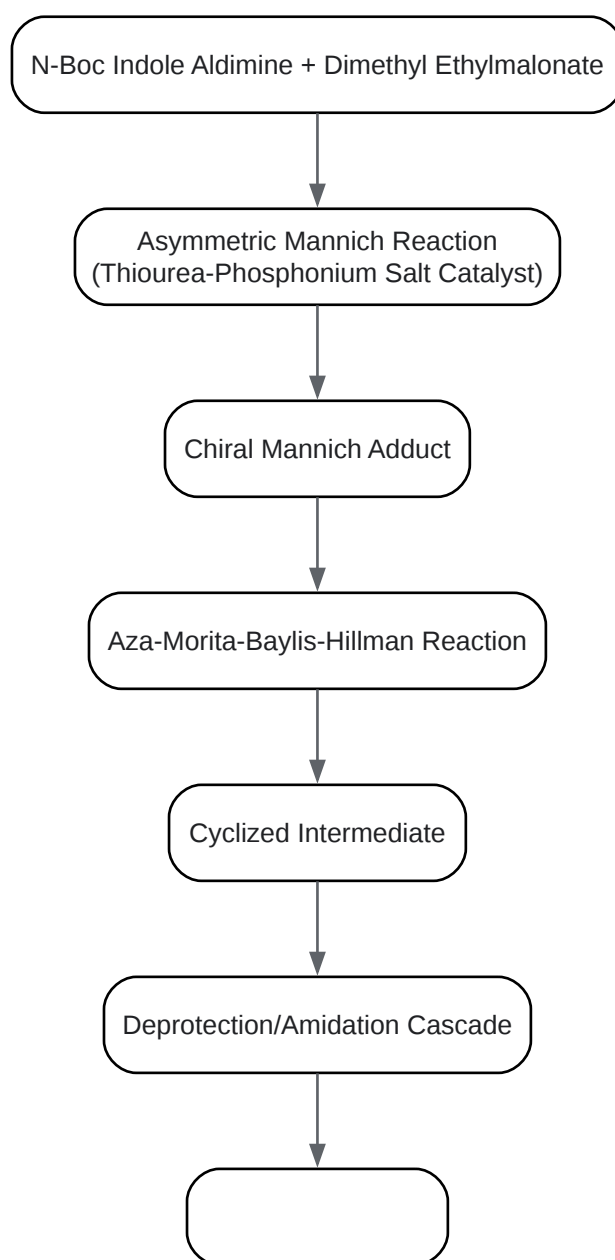


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Caption: Divergent synthesis via [4+2] cycloaddition.

Asymmetric Mannich Reaction Approach (Zheng et al., 2019)

This enantioselective total synthesis hinges on a key asymmetric Mannich-type reaction catalyzed by a bifunctional thiourea-phosphonium salt.[6][7] This reaction establishes the crucial C-C bond and stereocenter with high efficiency and enantioselectivity. Subsequent transformations, including an aza-Morita-Baylis-Hillman reaction, construct the remaining rings of the vincadifformine scaffold.

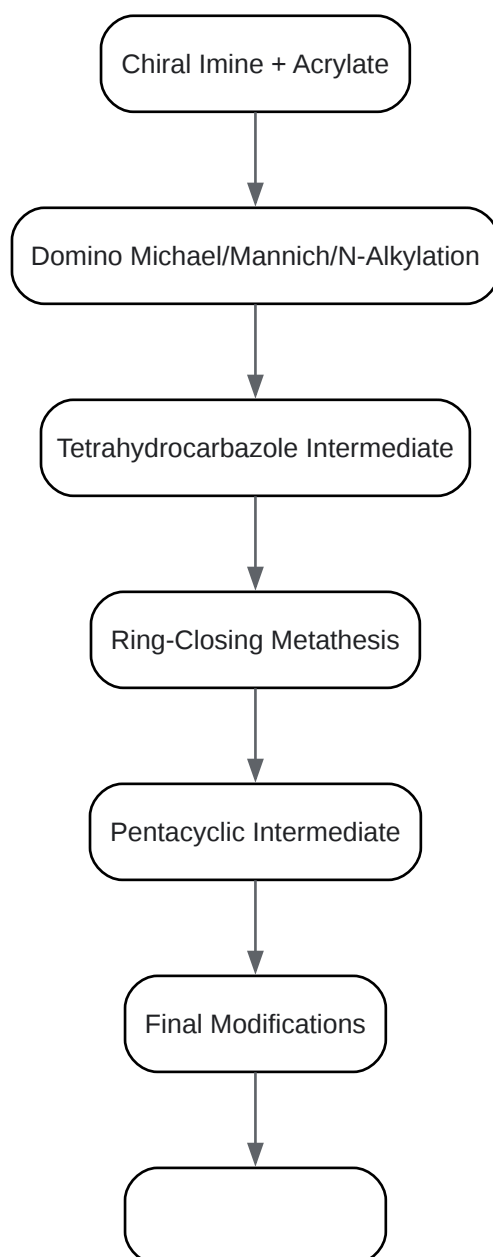


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Caption: Synthesis featuring an asymmetric Mannich reaction.

Domino Michael/Mannich/N-Alkylation Strategy (Andrade, 2013)

This concise approach rapidly assembles the core structure of Aspidosperma alkaloids through a novel asymmetric domino Michael/Mannich/N-alkylation sequence.^{[5][8][9]} This powerful cascade reaction forms the tetrahydrocarbazole framework in a single pot with excellent diastereoselectivity. While the published work focuses on (-)-vincadifformine, the use of the opposite enantiomer of the chiral auxiliary would provide access to the natural (+)-enantiomer.



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Caption: Domino reaction approach to the core structure.

Experimental Protocols for Key Reactions

Protocol: Asymmetric Mannich Reaction (Zheng et al., 2019)

This protocol describes the key enantioselective Mannich-type reaction to form the chiral β -amino carbonyl compound, a crucial intermediate in the synthesis of **(+)-vincadifformine**.^{[6][7]}

Materials:

- N-Boc indole aldimine
- Dimethyl ethylmalonate
- Chiral thiourea-phosphonium salt catalyst
- Cesium carbonate (Cs_2CO_3)
- Toluene, anhydrous

Procedure:

- To a solution of N-Boc indole aldimine and the chiral thiourea-phosphonium salt catalyst (10 mol%) in anhydrous toluene at room temperature is added cesium carbonate.
- Dimethyl ethylmalonate is then added dropwise to the stirring mixture.
- The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC for the consumption of the starting material.
- Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired Mannich adduct.

Expected Outcome: The desired product is typically obtained in good yield (e.g., 72%) with high enantioselectivity (e.g., 84% ee).[6]

Protocol: Fischer Indolization (Wang and Jiang, 2017)

This protocol outlines the final ring-closing step to form the indole moiety of the vincadifformine core via a Fischer indolization.[1][4]

Materials:

- Tetracyclic ketone precursor
- Phenylhydrazine hydrochloride
- Acetic acid or other suitable acid catalyst
- Ethanol or other suitable solvent

Procedure:

- A solution of the tetracyclic ketone precursor and phenylhydrazine hydrochloride in ethanol is prepared.
- A catalytic amount of acetic acid is added to the mixture.
- The reaction mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography to yield **(+)-vincadifformine**.

Expected Outcome: This final step should proceed in moderate to good yield to provide the target natural product.

Protocol: Domino Michael/Mannich/N-Alkylation (Andrade, 2013)

This protocol details the one-pot cascade reaction to rapidly construct the core tetrahydrocarbazole framework.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Chiral N-sulfinyl imine
- Methyl acrylate
- Lithium hexamethyldisilazide (LiHMDS)
- Allyl bromide
- Tetrahydrofuran (THF), anhydrous

Procedure:

- A solution of the chiral N-sulfinyl imine in anhydrous THF is cooled to -78 °C.
- LiHMDS is added dropwise to generate the metallodienamine in situ.
- Methyl acrylate is then added, and the mixture is stirred at -78 °C to allow for the Michael addition to occur.
- After a set period, the reaction is quenched by the addition of allyl bromide, which alkylates the enolate intermediate.

- The reaction is allowed to warm to room temperature and is then quenched with saturated aqueous ammonium chloride.
- The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
- Purification by flash chromatography provides the tetrahydrocarbazole product.

Expected Outcome: This domino reaction is reported to proceed in high yield and with excellent diastereoselectivity.[10]

Conclusion

The total syntheses of **(+)-vincadifformine** highlighted herein showcase the creativity and ingenuity of modern synthetic organic chemistry. From divergent strategies that provide access to a library of related natural products to the development of powerful, enantioselective cascade reactions, these routes offer valuable insights for the synthesis of complex molecules. The provided protocols for key transformations serve as a practical guide for researchers aiming to apply these methodologies in their own synthetic endeavors. The continued development of novel synthetic strategies will undoubtedly lead to even more efficient and elegant syntheses of vincadifformine and its analogues, paving the way for further exploration of their therapeutic potential.

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